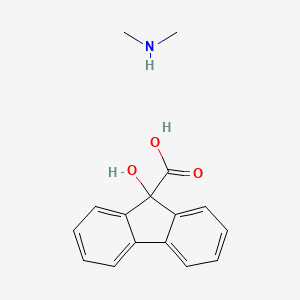
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride is a heterocyclic compound with a unique structure that combines pyrazole and oxazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrrolo(1,2-b)(1,2,4)triazole: This compound shares a similar heterocyclic structure and is studied for its potential as a necroptosis inhibitor.
1H-pyrazolo(3,4-b)pyridine: Another related compound with applications in medicinal chemistry.
Uniqueness
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride is unique due to its specific combination of pyrazole and oxazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
94030-94-1 |
|---|---|
Molekularformel |
C18H17ClN2O |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
1,2-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-8-ium;chloride |
InChI |
InChI=1S/C18H17N2O.ClH/c1-3-8-15(9-4-1)17-14-18-19(12-7-13-21-18)20(17)16-10-5-2-6-11-16;/h1-6,8-11,14H,7,12-13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VZPZPTFONLHLSW-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+]2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


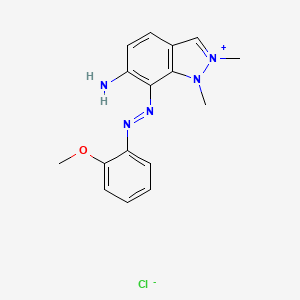
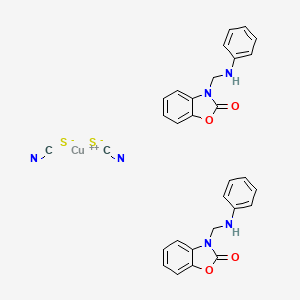
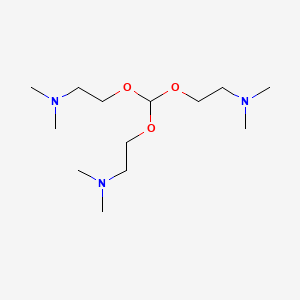


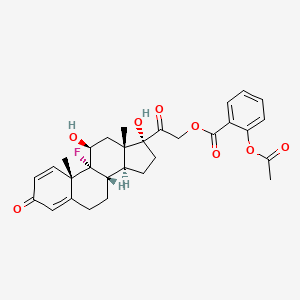
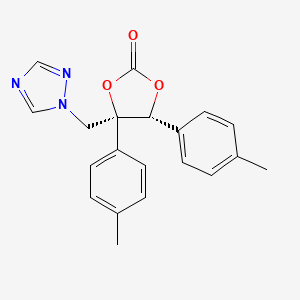

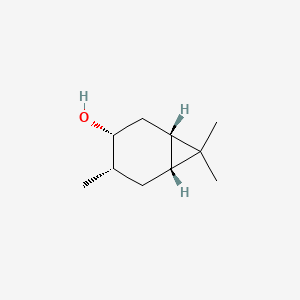

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
